Einecs 256-388-9

CAS No.: 49577-59-5

Cat. No.: VC17051705

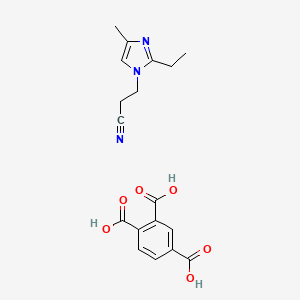

Molecular Formula: C18H19N3O6

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 49577-59-5 |

|---|---|

| Molecular Formula | C18H19N3O6 |

| Molecular Weight | 373.4 g/mol |

| IUPAC Name | benzene-1,2,4-tricarboxylic acid;3-(2-ethyl-4-methylimidazol-1-yl)propanenitrile |

| Standard InChI | InChI=1S/C9H13N3.C9H6O6/c1-3-9-11-8(2)7-12(9)6-4-5-10;10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h7H,3-4,6H2,1-2H3;1-3H,(H,10,11)(H,12,13)(H,14,15) |

| Standard InChI Key | TTXQVPHOARHATA-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=NC(=CN1CCC#N)C.C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)O |

Introduction

Chemical Identity and Structural Properties

Alcohols, C9-11, ethoxylated belong to the broader category of ethoxylated alcohols, which are synthesized through the reaction of fatty alcohols with ethylene oxide. The resulting compounds exhibit a variable degree of ethoxylation, influencing their hydrophile-lipophile balance (HLB) and functional properties . The C9-11 alkyl chain length, derived from natural sources like coconut or palm oil, ensures compatibility with both aqueous and non-polar phases, making these surfactants versatile in formulations.

Synthesis and Manufacturing

The production of ethoxylated alcohols typically involves:

-

Feedstock Preparation: Isolation of C9-11 fatty alcohols from natural oils via hydrolysis and distillation.

-

Ethoxylation: Reaction with ethylene oxide under controlled conditions, often catalyzed by bases like potassium hydroxide.

-

Purification: Removal of unreacted precursors and byproducts to achieve the desired ethoxylation distribution .

The final product is a mixture of homologs with varying ethylene oxide (EO) units, which determines its solubility and application range.

Regulatory Status Under REACH

As a substance registered under the European Union’s Registration, Evaluation, Authorisation, and Restriction of Chemicals (REACH) regulation, EINECS 256-388-9 is subject to stringent safety and environmental assessments. Key regulatory considerations include:

Registration Requirements

Manufacturers and importers must submit detailed technical dossiers to ECHA, encompassing:

-

Hazard Identification: Acute toxicity, skin/eye irritation, and environmental fate data.

-

Risk Management Measures: Guidelines for safe handling, storage, and disposal.

-

Exposure Scenarios: Predicted concentrations in occupational and environmental settings .

As of December 2024, ECHA’s CHEM database consolidates REACH registration data, though 1,360 dossiers remain temporarily unavailable due to technical issues .

Classification and Labelling

Based on its harmonized classification, Alcohols, C9-11, ethoxylated may carry hazard statements such as:

These classifications mandate specific labeling and risk mitigation strategies in industrial applications.

Functional Applications

The surfactant properties of Alcohols, C9-11, ethoxylated enable diverse applications:

Industrial and Domestic Cleaning

As a primary ingredient in detergents and degreasers, this compound enhances soil removal by reducing interfacial tension between water and oils. Its biodegradability profile, dependent on ethoxylation degree, influences its environmental acceptability .

Agricultural Adjuvants

Ethoxylated alcohols improve the spreading and adhesion of pesticides on plant surfaces, increasing efficacy while reducing runoff .

Toxicological and Ecotoxicological Profile

Human Health Impacts

-

Acute Toxicity: Low oral and dermal toxicity (LD50 > 2,000 mg/kg).

-

Irritation: Moderate eye and skin irritation potential, escalating with higher EO content.

-

Sensitization: Rare allergic reactions reported in occupational settings .

Environmental Risks

-

Aquatic Toxicity: LC50 values for fish and Daphnia typically range from 1–10 mg/L, prompting restrictions in wastewater discharges.

-

Bioaccumulation: Low potential due to rapid biodegradation under aerobic conditions .

Regulatory Challenges and Future Directions

The transition to ECHA CHEM has improved transparency but highlighted gaps in data accessibility. For EINECS 256-388-9, key challenges include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume